(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-fluorophenyl)boronic acid
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Overview
Description
E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and an ethoxycarbonylvinyl group attached to a phenyl ring. It is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid typically involves the reaction of 2-fluorophenylboronic acid with ethyl 2-bromoacrylate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The ethoxycarbonylvinyl group can be reduced to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-fluoro-3-hydroxyphenylboronic acid.
Reduction: E-3-(2-Ethylvinyl)-2-fluorophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs for cancer therapy.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group forms a complex with palladium catalysts, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the ethoxycarbonylvinyl and fluorine substituents.
2-Fluorophenylboronic acid: Lacks the ethoxycarbonylvinyl group.
Ethyl 2-bromoacrylate: Lacks the boronic acid and fluorine substituents.
Uniqueness
E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid is unique due to the presence of both the ethoxycarbonylvinyl and fluorine groups, which enhance its reactivity and specificity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical research .
Properties
Molecular Formula |
C11H12BFO4 |
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Molecular Weight |
238.02 g/mol |
IUPAC Name |
[3-(3-ethoxy-3-oxoprop-1-enyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H12BFO4/c1-2-17-10(14)7-6-8-4-3-5-9(11(8)13)12(15)16/h3-7,15-16H,2H2,1H3 |
InChI Key |
MBNJUUPTXWOBAA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=CC(=O)OCC)F)(O)O |
Origin of Product |
United States |
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